N'-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
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Overview
Description
N’-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a chemical compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and material science. The unique structure of N’-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide under reflux conditions in ethanol. The reaction mixture is then treated with hydrazine hydrate to form the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
While specific industrial production methods for N’-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
N’-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Agriculture: Thiadiazole derivatives are known for their herbicidal and fungicidal properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in bacterial and cancer cell metabolism, leading to cell death.
Disrupting Cell Membranes: The compound may disrupt the integrity of cell membranes, causing leakage of cellular contents and cell lysis.
Interfering with DNA Synthesis: It can interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
N’-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(4-chlorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
- N’-[(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
- N’-[(4-nitrophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
These compounds share a similar thiadiazole core structure but differ in the substituents on the phenyl ring. The unique properties of N’-[(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide, such as its specific biological activities and chemical reactivity, make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H10N4OS |
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Molecular Weight |
246.29 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methylideneamino]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H10N4OS/c1-8-2-4-9(5-3-8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16) |
InChI Key |
XMHHSQNYJUQVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CSN=N2 |
Origin of Product |
United States |
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